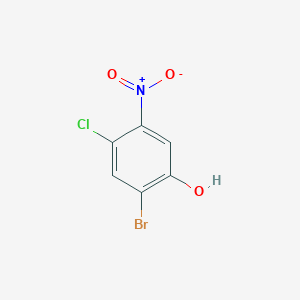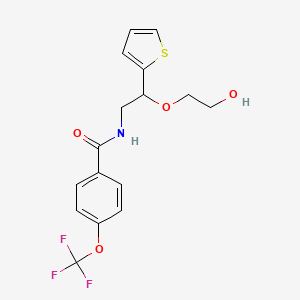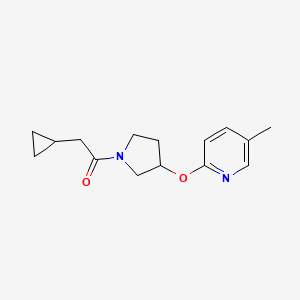
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains functional groups such as amide and dioxo groups. It also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrimidine rings would likely contribute to the compound’s aromaticity, while the amide and dioxo groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis or reduction reactions, while the thiophene ring might be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the amide group could increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
Green Synthesis and Antimicrobial Activity
A study by Sowmya et al. (2018) described a green approach for the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating their potential antibacterial and antifungal activities. This research highlights the importance of adopting environmentally friendly synthesis methods for compounds with potential therapeutic applications (Sowmya et al., 2018).
Organic Synthesis and Medicinal Chemistry
Gülten et al. (2019) emphasized the significance of tetrahydropyrimidine synthesis in organic chemistry, especially for pharmaceutical applications. The study discussed the synthesis of tetrahydropyrimidine-5-carboxamide derivatives through the Biginelli condensation reaction, showcasing their relevance in organic synthesis and medicinal chemistry (Gülten et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. The study found that some of these derivatives exhibit significant COX-2 inhibitory activity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Heterocyclic Compounds Synthesis
Fadda et al. (2013) focused on synthesizing new tetrahydropyrimidine-2-thione derivatives and their thiazolo and benzothiazepine derivatives, showcasing the versatility of these compounds in creating a variety of biologically active molecules. This research underlines the importance of heterocyclic compounds in drug design and development (Fadda et al., 2013).
Polymer Chemistry Applications
Spiliopoulos et al. (1998) explored the synthesis of rigid-rod polyamides and polyimides derived from specific diamino compounds, contributing to the field of polymer chemistry. These polymers exhibited excellent thermooxidative stability, highlighting their potential applications in materials science (Spiliopoulos et al., 1998).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3,3-diphenylpropylamine followed by the addition of a carboxylic acid derivative to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "3,3-diphenylpropylamine", "Carboxylic acid derivative" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling agent such as EDC or DCC to form an amide intermediate.", "Step 2: Addition of a carboxylic acid derivative such as ethyl chloroformate or benzoyl chloride to the amide intermediate to form the final product, N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1396785-08-2 |
Nom du produit |
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Formule moléculaire |
C25H23N3O3S |
Poids moléculaire |
445.54 |
Nom IUPAC |
N-(3,3-diphenylpropyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c29-23(22-16-27-25(31)28(24(22)30)17-20-12-7-15-32-20)26-14-13-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15-16,21H,13-14,17H2,(H,26,29)(H,27,31) |
Clé InChI |
XPJAIKFTDUJKQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



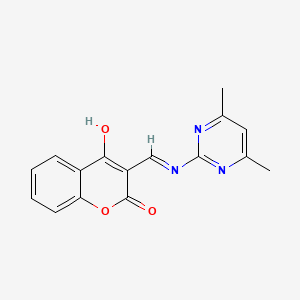
![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)
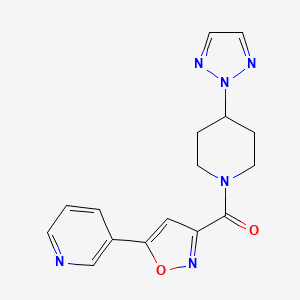



![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
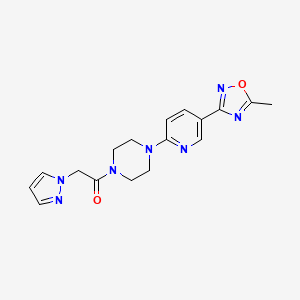
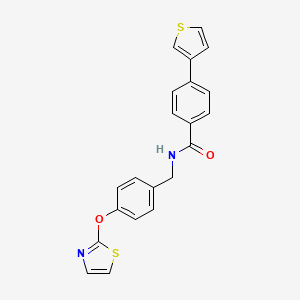
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
